1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S2/c21-19(22)13-4-6-15(7-5-13)28(25,26)18-9-8-17-16(18)27-11-12-2-1-3-14(10-12)20(23)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEDCSHWNPGKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable dihydroimidazole precursor reacts with 3-nitrophenylmethylsulfanyl and 4-nitrophenylsulfonyl reagents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or sulfoxides.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The dihydroimidazole core may also play a role in stabilizing the compound’s conformation, enhancing its biological activity.
Comparison with Similar Compounds
Core Structure and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogues from the evidence:
Electronic and Steric Effects
- Sulfur Functionalities : The sulfonyl group in the target compound offers stronger electron withdrawal and hydrogen-bonding capacity than the sulfanyl or thioether groups in compounds like or .
Biological Activity
1-(4-Nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Molecular Formula : C15H14N4O4S
- CAS Number : 847170-51-8
- Molecular Weight : 358.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to generate reactive intermediates that can disrupt cellular processes, such as DNA synthesis and repair. The sulfonyl group may enhance binding affinity to target proteins or enzymes, influencing their activity and stability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was evaluated for its cytotoxic potency on human cancer cell lines using the MTT assay. Results indicated an IC50 value in the range of 2.38–8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
Induction of Apoptosis
The compound has been shown to induce apoptosis in treated cells, characterized by increased early and late apoptotic markers as assessed by flow cytometry. Specifically:
- Early Apoptosis : Approximately 10.2% of SISO cells showed early signs of apoptosis at the IC50 concentration.
- Late Apoptosis : This percentage increased significantly when the concentration was doubled, indicating dose-dependent apoptotic induction .
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have demonstrated antimicrobial activity against various pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
- Methodology : Antimicrobial efficacy was evaluated using the Kirby-Bauer disc diffusion method, with results showing comparable effectiveness to standard antibiotics like ciprofloxacin .
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Klebsiella pneumoniae | 14 |
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to the target compound:
- Study on Cancer Cell Lines : A study evaluated various imidazole derivatives for their anticancer properties, revealing that modifications in substituents significantly affected their potency against different cancer types .
- Antimicrobial Efficacy : Research focusing on the synthesis and evaluation of imidazole derivatives demonstrated promising results against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the optimal synthetic routes for 1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Imidazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonylation : Reaction of the imidazole intermediate with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions .
Thioether Formation : Alkylation with (3-nitrophenyl)methyl mercaptan using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in THF .
- Critical Parameters :
- Temperature Control : Low temperatures during sulfonylation reduce nitro group degradation.
- pH Management : Basic conditions (pH 8–9) stabilize intermediates during cyclocondensation .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and purify via column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons adjacent to sulfonyl (δ 7.8–8.2 ppm) and nitrophenyl groups (δ 8.5–8.8 ppm). Compare with analogous imidazole derivatives .
- IR Spectroscopy : Confirm sulfonyl (SO₂, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Crystallography :
- Use SHELXL for refinement of X-ray diffraction data. Key parameters:
- Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- R-factor < 0.05 for high-resolution data .
- Purity Analysis : HPLC (C18 column, acetonitrile/water 70:30) to verify >98% purity .
Advanced Research Questions
Q. How do the electronic effects of the nitro groups influence the compound's reactivity in subsequent chemical modifications?
- Methodological Answer :
- Nitro as Electron-Withdrawing Group (EWG) :
- Sulfonylation Reactivity : Enhances electrophilicity of the sulfonyl group, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
- Thioether Stability : Stabilizes intermediates via resonance, reducing side reactions during alkylation .
- Experimental Validation :
- Compare reactivity with non-nitro analogs (e.g., methoxy-substituted derivatives) using kinetic studies (UV-Vis monitoring at 300 nm) .
Q. What strategies can resolve contradictions in biological activity data between different studies on similar imidazole derivatives?
- Methodological Answer :
- Data Discrepancy Analysis :
Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to minimize variability .
Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .
Structural Confirmation : Re-evaluate crystallographic data (via SHELXL) to ensure no polymorphism or solvate formation .
- Case Study : A 2025 study resolved conflicting cytotoxicity data by identifying a hidden hydrate form in one batch .
Q. How can computational chemistry be integrated to predict the compound's interaction with biological targets or optimize reaction pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Key steps:
Prepare ligand (compound) and receptor (PDB ID: 1Tqn) files.
Simulate binding affinities; prioritize poses with ΔG < -8 kcal/mol .
- Reaction Pathway Optimization :
- ICReDD Framework : Combine quantum chemical calculations (Gaussian 16, DFT/B3LYP) with experimental feedback to identify low-energy pathways for synthesis .
- Example: A 2024 study reduced reaction steps from 5 to 3 by optimizing nitro group positioning via computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
